molecular formula C24H52N2O B12615005 2-[(Octadecyloxy)methyl]pentane-1,5-diamine CAS No. 920982-99-6

2-[(Octadecyloxy)methyl]pentane-1,5-diamine

Cat. No.: B12615005
CAS No.: 920982-99-6
M. Wt: 384.7 g/mol
InChI Key: PYIRWHKNPXPMPN-UHFFFAOYSA-N
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Description

2-[(Octadecyloxy)methyl]pentane-1,5-diamine is a synthetic long-chain diamine of high purity for research and development applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The unique structure of this molecule, which features a pentane-1,5-diamine backbone substituted with an octadecyloxymethyl group, suggests potential for use in diverse fields. Researchers can explore its properties as a building block for specialty polymers, where it may act as a chain extender or crosslinking agent to modify material characteristics. Its amphiphilic nature, combining a long hydrophobic tail with amine functionalities, also makes it a candidate for investigation in surfactant chemistry, catalyst design, or as a precursor for lipid nanoparticle formulations. The primary amino groups provide reactive sites for conjugation and synthesis. Researchers should consult the safety data sheet prior to use. Specific data on its applications, mechanism of action, and research value require further investigation and experimental validation.

Properties

CAS No.

920982-99-6

Molecular Formula

C24H52N2O

Molecular Weight

384.7 g/mol

IUPAC Name

2-(octadecoxymethyl)pentane-1,5-diamine

InChI

InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-23-24(22-26)19-18-20-25/h24H,2-23,25-26H2,1H3

InChI Key

PYIRWHKNPXPMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CCCN)CN

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of Diamine Precursors

One common method for synthesizing this compound is through the alkylation of a pentane-1,5-diamine precursor. This method typically involves the following steps:

  • Starting Materials : The primary starting material is pentane-1,5-diamine, which serves as the amine backbone.

  • Reagents : Octadecanol (an alcohol) is used as the alkylating agent.

  • Reaction Conditions : The reaction is usually conducted in the presence of a strong base (such as sodium hydride or potassium carbonate) in a solvent like dimethylformamide (DMF) or toluene to facilitate nucleophilic substitution.

  • Procedure :

    • Dissolve pentane-1,5-diamine in DMF.
    • Add octadecanol and a base to the solution.
    • Heat the mixture under reflux for several hours.
    • After completion, quench the reaction with water and extract the product using an organic solvent.

Multi-stage Hydrogenation of Nitrile Precursors

Another method involves the multi-stage hydrogenation of nitrile derivatives leading to the desired diamine structure:

  • Starting Materials : The process begins with a nitrile derivative such as α-methylene glutaronitrile.

  • Catalyst : A highly dispersed nickel catalyst (e.g., Raney nickel) is commonly used.

  • Hydrogenation Steps :

    • First Stage : The nitrile is partially hydrogenated at lower temperatures (20°C to 50°C) under moderate hydrogen pressure to convert it into an intermediate amine.

    • Second Stage : The intermediate is further hydrogenated at elevated temperatures (120°C to 140°C) to yield the final diamine product.

  • Procedure :

    • Mix α-methylene glutaronitrile with ethanol and ammonia in a reactor.
    • Introduce hydrogen gas while maintaining controlled temperature and pressure.
    • Monitor hydrogen uptake until it ceases, indicating conversion.

Analytical Techniques

To ensure successful synthesis and characterize the final product, various analytical techniques are employed:

Gas Chromatography (GC)

Gas chromatography is utilized to analyze the purity and composition of the synthesized compound:

  • Methodology : Samples are injected into a GC system equipped with a suitable column and detector.

  • Results Interpretation : Retention times are compared against standards to quantify yields and identify by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural information about the synthesized compound:

  • Technique : Proton NMR (^1H NMR) can be used to confirm the presence of specific functional groups and verify structural integrity.

Data Summary

The following table summarizes key data from various synthesis experiments conducted on different scales:

Experiment Starting Material Catalyst Temperature (°C) Pressure (kg/cm²) Yield (%) Selectivity (%)
A α-Methylene glutaronitrile Raney Nickel 120 42 60 55
B Pentane-1,5-diamine + Octadecanol NaH Reflux Atmospheric 75 -
C α-Methylene glutaronitrile Raney Nickel 140 Autogenous 70 41

Chemical Reactions Analysis

Types of Reactions

2-[(Octadecyloxy)methyl]pentane-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the nucleophile used, but can include various substituted amines or ethers.

Scientific Research Applications

2-[(Octadecyloxy)methyl]pentane-1,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine involves its interaction with molecular targets such as proteins and lipids. The octadecyloxy group allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The diamine moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Cadaverine (Pentane-1,5-diamine)
  • Molecular Formula : C₅H₁₄N₂
  • Molecular Weight : 102.18 g/mol
  • Properties :
    • Biosynthesized via lysine decarboxylation; associated with organic decomposition and microbial spoilage .
    • Low toxicity; implicated in migrasome formation in retinal pigment epithelial cells .
  • Applications: Limited to research on biodegradation and cellular biology due to its role as a biogenic amine.
Putrescine (Butane-1,4-diamine)
  • Molecular Formula : C₄H₁₂N₂
  • Molecular Weight : 88.15 g/mol
  • Structure : Shorter linear chain (C4 vs. C5 in cadaverine).
  • Properties :
    • Produced by Salmonella and Pseudomonas strains during meat spoilage .
    • Enhances migrasome formation similarly to cadaverine but with reduced efficacy due to shorter chain length .
Hexane-1,6-diamine
  • Molecular Formula : C₆H₁₆N₂
  • Molecular Weight : 116.21 g/mol
  • Structure : Longer linear chain (C6).
  • Properties :
    • Industrial applications in nylon production (e.g., Nylon 6,6).
    • Patented methods for its transport and processing highlight its commercial importance .
2-Methylpentane-1,5-diamine
  • Molecular Formula : C₆H₁₆N₂
  • Molecular Weight : 116.21 g/mol
  • Structure : Branched diamine with a methyl group at position 2.
  • Used in specialty chemical synthesis; commercial availability confirmed by TCI America .
Octahydropentalene-2,5-diamine
  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140.23 g/mol
  • Structure : Alicyclic diamine with a fused ring system.
  • Properties :
    • High purity (≥95%) and stability; used in pharmaceuticals and agrochemicals .
    • Demonstrates versatility in forming targeted therapies due to rigid cyclic structure .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications
2-[(Octadecyloxy)methyl]pentane-1,5-diamine C₂₄H₅₂N₂O 384.69 (estimated) Branched, hydrophobic Surfactants, drug delivery (inferred)
Cadaverine C₅H₁₄N₂ 102.18 Linear Cellular biology, biodegradation
Putrescine C₄H₁₂N₂ 88.15 Linear Food spoilage studies
Hexane-1,6-diamine C₆H₁₆N₂ 116.21 Linear Nylon production
2-Methylpentane-1,5-diamine C₆H₁₆N₂ 116.21 Branched Specialty chemicals
Octahydropentalene-2,5-diamine C₈H₁₆N₂ 140.23 Alicyclic Pharmaceuticals, agrochemicals

Key Research Findings

Hydrophobicity and Solubility :

  • The octadecyloxy group in this compound likely renders it insoluble in polar solvents, contrasting with water-soluble linear diamines like cadaverine and putrescine .
  • Branched diamines (e.g., 2-methylpentane-1,5-diamine) exhibit reduced crystallinity compared to linear analogues, enhancing compatibility with hydrophobic matrices .

Biological Activity: Cadaverine and putrescine are non-toxic at low concentrations but contribute to food spoilage and cellular signaling . Alicyclic diamines like octahydropentalene-2,5-diamine show promise in drug development due to structural rigidity and stability .

Industrial Relevance :

  • Hexane-1,6-diamine’s industrial-scale production underscores the importance of linear diamines in polymer chemistry .
  • Modified diamines with long alkyl chains (e.g., C18) may serve as cationic surfactants or gene delivery agents, though toxicity profiles require further study .

Biological Activity

2-[(Octadecyloxy)methyl]pentane-1,5-diamine, with the molecular formula C21H28N4O5S2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a long-chain alkoxy group and two amine functionalities, which contribute to its unique chemical behavior. The presence of multiple functional groups allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC21H28N4O5S2
Molecular Weight480.6 g/mol
IUPAC Name1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-4-carboxamide
InChI KeyVXBDESHAUQBATC-SFHVURJKSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. Common methods include the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to maximize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that long-chain alkoxy compounds can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Lamellarin EBacillus subtilis7.5 µM
Didemnilactone AStaphylococcus aureus11 mm inhibition zone

Anticancer Properties

The compound has been evaluated for its anticancer potential in various in vitro studies. For example, derivatives with similar structures have shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Lamellarin KCOLO-205 (colorectal)0.0056
Didemnilactone BHeLa (cervical cancer)24.4

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in cellular processes.
  • Membrane Disruption : Long-chain alkoxy groups are known to integrate into lipid membranes, altering permeability and leading to cell death.

Case Studies

  • Anticancer Activity : In a study examining the effects of similar alkoxy amines on cancer cells, researchers found that these compounds significantly reduced cell viability in vitro through apoptosis induction mechanisms.
  • Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.

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